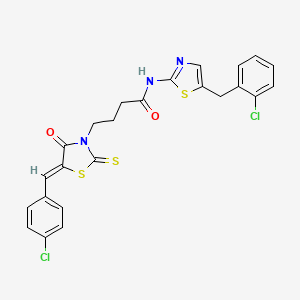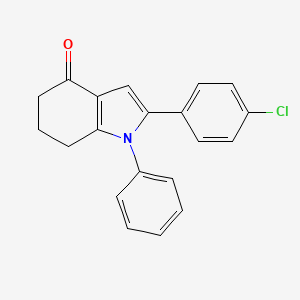
2-(4-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, also known as 2CP-IP, is a synthetic indole alkaloid compound that has been studied extensively due to its potential applications in scientific research and laboratory experiments. This compound has a wide range of biochemical and physiological effects, and can be synthesized in a variety of ways.
Scientific Research Applications
Structural Analysis and Molecular Interactions
2-(4-Chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has been studied for its crystal and molecular structures, particularly focusing on intermolecular interactions. Such studies often involve single-crystal X-ray diffraction to understand the molecule's arrangement and stability within various structures. For example, Choudhury et al. (2004) analyzed C-H...O and C-H...π interactions in substituted 4-ketotetrahydroindoles, including a similar compound (Choudhury, Nagarajan, & Guru Row, 2004).
Potential for Anti-Inflammatory Applications
There has been significant interest in the potential anti-inflammatory properties of compounds similar to 2-(4-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one. Singh et al. (2008) synthesized and evaluated a series of indoles, including a compound with a closely related structure, for their anti-inflammatory activity, demonstrating moderate to good activity (Singh, Bhati, & Kumar, 2008).
Exploration in Heterocyclic Design
Research has also focused on the role of similar molecules in heterocyclic design. Albov et al. (2005) conducted an X-ray diffraction study on a closely related compound, providing insights into molecular design and the formation of molecular aggregates (Albov, Rybakov, Babaev, & Aslanov, 2005).
Docking Studies and Molecular Structure
Docking studies and crystal structure analyses form another important area of research. Such studies, as conducted by Al-Hourani et al. (2015) on tetrazole derivatives, help in understanding the orientation and interaction of molecules in various biological processes, which is crucial for drug design (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).
Synthesis and Evaluation of Derivatives
The synthesis and evaluation of new derivatives of this compound have been a focus to enhance its properties and potential applications. Research by Singh and Vedi (2014) on triazolylindole derivatives for antifungal activity is an example of this approach (Singh & Vedi, 2014).
properties
IUPAC Name |
2-(4-chlorophenyl)-1-phenyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-15-11-9-14(10-12-15)19-13-17-18(7-4-8-20(17)23)22(19)16-5-2-1-3-6-16/h1-3,5-6,9-13H,4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZABQGAVOJNWQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2405715.png)
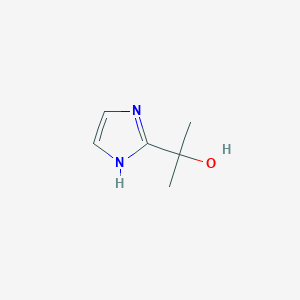
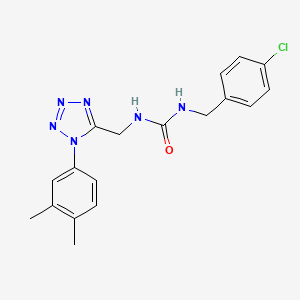
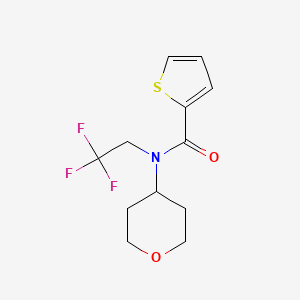
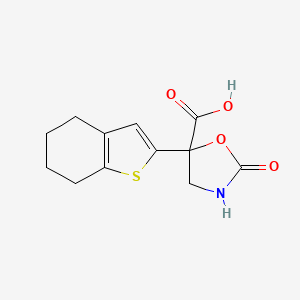
![(5-methylpyrazin-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2405725.png)
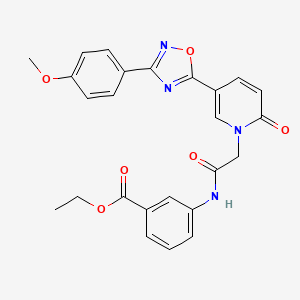
![Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2405727.png)
![N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2405729.png)
![4-[(2-chloropyridin-3-yl)sulfonyl]-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2405731.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide](/img/structure/B2405732.png)
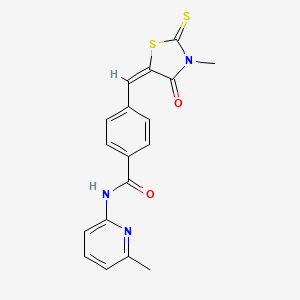
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2405736.png)
